molecular formula C20H15N3O2 B342569 2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B342569
M. Wt: 329.4 g/mol
InChI Key: VXRNZZQITRRJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound with the molecular formula C20H15N3O2 It is known for its unique structural features, which include a benzoxazole ring fused with a pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps. One common method includes the condensation of 2-aminopyridine with benzoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the acylation of the benzoxazole derivative with phenylacetic acid under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted benzoxazole or pyridine derivatives.

Scientific Research Applications

2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
  • 2-phenyl-N-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetamide
  • 2-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-6-yl)acetamide

Uniqueness

2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a pyridine ring and an acetamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C20H15N3O2/c24-19(11-14-5-2-1-3-6-14)22-16-8-9-18-17(12-16)23-20(25-18)15-7-4-10-21-13-15/h1-10,12-13H,11H2,(H,22,24)

InChI Key

VXRNZZQITRRJGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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